Estriol

描述

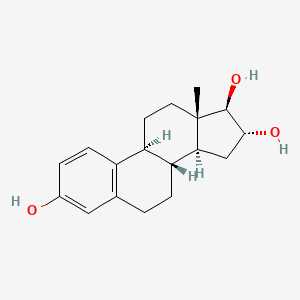

Structure

3D Structure

属性

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-ZXXIGWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Record name | estriol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Estriol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022366 | |

| Record name | Estriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Odorless white crystals. | |

| Record name | Estriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/847 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Slightly soluble in ethyl ether, benzene, trifluoroacetic acid; very soluble in pyridine, Soluble in alcohol, dioxane, chloroform, ether, vegetable oils; freely soluble in pyridine, in solutions of fixed alkali hydroxides, In double-distilled water, 13.25 mg/L | |

| Record name | ESTRIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.27 g/cu cm at 25 °C | |

| Record name | ESTRIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reported impurities include: estradiol, estra-1,3,5(10),9(11)-tetraene-3,16alpha,17beta-triol (9,11-didehydroestriol), estra-1,3,5(10)-triene-3,16alpha,17beta-triol (17-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17beta-triol (16-epi-estriol), estra-1,3,5(10)-triene-3,16beta,17alpha-triol (16,17-epi-estriol), 3-hydroxyestra-1,3,5(10)-trien-17-one (estrone); 3,16alpha-dihydroxyestra- 1,3,5(10)-trien-17-one, 3-hydroxy-17-oxa-D-homoestra-1,3,5(10)-trien-17a-one and 3-methoxyestra-1,3,5(10)-triene-16alpha,17beta-diol (estriol 3-methyl ether). | |

| Record name | ESTRIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets from alcohol, Very small monoclinic crystals from dilute alcohol, White, microcrystalline powder | |

CAS No. |

50-27-1 | |

| Record name | Estriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estriol [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | estriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Estriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oestriol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Estriol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB33469R8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ESTRIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/847 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

82-86, 288 °C (decomposes), 282 °C | |

| Record name | Estriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04573 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ESTRIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3590 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Estriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000153 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ESTRIOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/847 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Biosynthesis and Endogenous Regulation of Estriol

Feto-Placental Unit Estriol (B74026) Synthesis Pathways

During pregnancy, the feto-placental unit is the primary site of this compound production, highlighting a crucial metabolic collaboration between the fetus and the placenta. patsnap.comnih.govthekingsleyclinic.com

Dehydroepiandrosterone (B1670201) Sulfate (B86663) (DHEA-S) Conversion to this compound

A major pathway for this compound synthesis involves the conversion of dehydroepiandrosterone sulfate (DHEA-S). DHEA-S is an endogenous androstane (B1237026) steroid primarily produced by the fetal adrenal glands. nih.govwikipedia.orgtestcatalog.org In the fetus, DHEA-S undergoes 16α-hydroxylation, mainly in the fetal liver, to form 16α-hydroxy-DHEA-S. wikipedia.orghormonebalance.org This 16α-hydroxy-DHEA-S is then transferred to the placenta. wikipedia.orghormonebalance.org

Within the placenta, which expresses high levels of steroid sulfatase, 16α-hydroxy-DHEA-S is rapidly cleaved to 16α-hydroxy-DHEA. wikipedia.org Subsequently, 16α-hydroxy-DHEA is converted to 16α-hydroxyandrostenedione by 3β-hydroxysteroid dehydrogenase type I. wikipedia.org Aromatase then converts 16α-hydroxyandrostenedione into 16α-hydroxyestrone, which is finally converted to this compound by 17β-hydroxysteroid dehydrogenase. wikipedia.org This "neutral pathway," originating from fetal DHEA-S, is the major route for this compound formation during pregnancy. hormonebalance.org Approximately 90% of the precursors for this compound formation originate from the fetus. wikipedia.org

| Precursor/Intermediate | Location of Conversion | Enzyme(s) Involved | Product |

| DHEA-S | Fetal Adrenal Glands | - | DHEA-S |

| DHEA-S | Fetal Liver | 16α-hydroxylase | 16α-hydroxy-DHEA-S |

| 16α-hydroxy-DHEA-S | Placenta | Steroid sulfatase | 16α-hydroxy-DHEA |

| 16α-hydroxy-DHEA | Placenta | 3β-hydroxysteroid dehydrogenase type I | 16α-hydroxyandrostenedione |

| 16α-hydroxyandrostenedione | Placenta | Aromatase | 16α-hydroxyestrone |

| 16α-hydroxyestrone | Placenta | 17β-hydroxysteroid dehydrogenase | This compound |

Placental Contribution to this compound Production

The placenta plays a critical role in this compound synthesis by processing the androgen precursors supplied by the fetus, primarily 16α-hydroxy-DHEA-S. wikipedia.orgnih.govthekingsleyclinic.comhormonebalance.org While the placenta can convert C19 steroids into estrogen, it cannot produce estrogen de novo from cholesterol because it lacks the enzyme 17α-hydroxylase (P450c17). nih.gov This enzymatic deficiency necessitates the reliance on fetal adrenal androgens as substrates for placental estrogen production. nih.gov The placenta's capacity to aromatize C19 precursors is significant, contributing to the high levels of this compound observed during pregnancy. hormonebalance.org The syncytiotrophoblasts of the placenta are where the aromatization of DHEA occurs as blood flows from the fetus to the mother. oatext.com Over 90% of the this compound formed in the syncytiotrophoblast enters the maternal circulation. oatext.com

Hepatic and Ovarian Metabolic Contributions to this compound Levels

In non-pregnant women, this compound is produced in very small quantities, and circulating levels are barely detectable. wikipedia.org Unlike estradiol (B170435) and estrone (B1671321), this compound is not synthesized or secreted from the ovaries. wikipedia.org Instead, in non-pregnant individuals, this compound is derived mainly, if not exclusively, from the 16α-hydroxylation of estradiol and estrone. wikipedia.org This metabolic conversion primarily occurs in the liver, mediated by cytochrome P450 enzymes, such as CYP3A4. wikipedia.org The liver plays a vital role in hormone metabolism, including the breakdown and excretion of estrogens. womensinternational.comrupahealth.com Estradiol is converted to less active estrogens, including estrone and this compound, in the liver. womensinternational.comnews-medical.net this compound is a major estrogen metabolite found in urine. news-medical.netcalpaclab.com

The ovaries are the primary source of estradiol synthesis in premenopausal women, with a smaller contribution from peripheral tissues through aromatization. oup.com While the ovaries are central to the production of other estrogens like estradiol and estrone, their direct contribution to this compound synthesis is negligible. wikipedia.org

Endocrine Regulation of this compound Homeostasis

The endocrine regulation of this compound, particularly during pregnancy, is intricately linked to the feto-placental unit's function. The synthesis of DHEA-S in the fetal adrenal cortex is influenced by adrenocorticotropic hormone (ACTH), which is stimulated by corticotropin-releasing hormone (CRH) from the hypothalamus and, to a lesser extent, arginine vasopressin (AVP). immunotech.cz Cortisol provides negative feedback on CRH, AVP, and ACTH release. immunotech.cz

During pregnancy, placental estrogen is proposed to exert a positive feedback mechanism by promoting the conversion of cortisol to inactive cortisone, which in turn stimulates fetal pituitary ACTH production, leading to increased fetal adrenal DHEA-S synthesis and subsequent placental estrogen production. nih.gov Conversely, high placental estrogen concentrations may inhibit their own production by suppressing the responsiveness of the fetal adrenal zone to ACTH, thereby lowering DHEA-S production. nih.gov

In non-pregnant women, the endocrine regulation of estrogen synthesis, primarily estradiol in the ovaries, involves feedback mechanisms mediated by gonadotropin-releasing hormone (GnRH) from the hypothalamus and gonadotropins (FSH and LH) from the pituitary. nih.govobgproject.comnih.gov FSH acts on ovarian granulosa cells to promote follicle growth and estradiol production through aromatization of androgens supplied by the theca cells, which are stimulated by LH. oup.comobgproject.comfrontiersin.org While this axis regulates the precursors for the minor this compound production in non-pregnant states (via estradiol and estrone metabolism), there is no evidence that DHEA-S and DHEA directly feedback on the hypothalamic-pituitary-adrenal axis. immunotech.cz

| Hormone/Factor | Source | Role in this compound Synthesis/Regulation (Pregnancy) |

| DHEA-S | Fetal Adrenal Glands, Maternal Adrenal | Primary precursor for this compound synthesis in the feto-placental unit. patsnap.comnih.govthekingsleyclinic.com |

| ACTH | Fetal Pituitary | Stimulates fetal adrenal DHEA-S production. nih.govimmunotech.cz |

| CRH | Hypothalamus | Stimulates fetal pituitary ACTH release. immunotech.cz |

| Arginine Vasopressin (AVP) | Hypothalamus | Stimulates fetal pituitary ACTH release (to a lesser extent). immunotech.cz |

| Cortisol | Fetal Adrenal Glands | Provides negative feedback on CRH, AVP, and ACTH. immunotech.cz |

| Placental Estrogen | Placenta | Proposed positive feedback on fetal adrenal DHEA-S production; potential negative feedback at high concentrations. nih.gov |

Molecular Mechanisms of Estriol Action

Estrogen Receptor Binding Dynamics and Specificity

Estriol (B74026) interacts with both ERα and ERβ, as well as potentially modulating GPER. The specificity and affinity of these interactions contribute to the distinct biological profile of this compound.

This compound Interactions with Estrogen Receptor Alpha (ERα) Subtype

This compound binds to ERα, although typically with lower affinity compared to estradiol (B170435). wikipedia.orgnih.gov The binding of estrogens to ERα induces a conformational change in the receptor, particularly in the ligand-binding domain, which is crucial for subsequent dimerization and interaction with coactivator or corepressor proteins. frontiersin.orgthermofisher.com This interaction allows the ERα-ligand complex to bind to specific DNA sequences known as Estrogen Response Elements (EREs) or interact with other transcription factors to regulate gene expression. wikipedia.orgfrontiersin.orgthermofisher.comimrpress.comoup.com

This compound Interactions with Estrogen Receptor Beta (ERβ) Subtype

This compound also binds to ERβ. Some studies suggest that this compound may have a preferential affinity for ERβ over ERα, unlike estradiol and estrone (B1671321). wikipedia.orgwomensinternational.comoup.com The binding of this compound to ERβ similarly leads to conformational changes and dimerization, allowing the receptor to influence gene transcription through binding to EREs or interacting with other transcription factors. frontiersin.orgwikipedia.orgebi.ac.uk ERβ can form homodimers or heterodimers with ERα, adding another layer of complexity to estrogen signaling. wikipedia.orgebi.ac.uk

Modulation of G Protein-Coupled Estrogen Receptor (GPER)

Beyond the classical nuclear receptors, this compound's interaction with GPER (also known as GPR30) has been investigated. GPER is a membrane-bound receptor that mediates rapid, non-genomic estrogen signaling. wikipedia.orgmdpi.comfrontiersin.orgnih.gov While estradiol binds to GPER with high affinity, this compound's interaction appears different. wikipedia.orgmdpi.com Some research suggests that this compound may function as a natural antagonist of GPER, inhibiting signaling pathways activated by GPER agonists like G-1 and 4-OHTAM in certain cell lines. frontiersin.orgmdpi.com GPER activation can trigger various downstream signaling cascades, including ERK and PI3K/AKT pathways, and influence transcriptional regulation indirectly. mdpi.comnih.govwjgnet.com

Comparative Analysis of this compound Receptor Affinities and Potencies

Compared to estradiol, this compound is generally considered a weaker estrogen with lower potency. wikipedia.orgwomensinternational.comwikipedia.org Studies have provided quantitative data on the relative binding affinities (RBA) and transactivational capacities of this compound for human ERα and ERβ compared to estradiol. One study reported this compound's RBA for human ERα and ERβ as 11.3% and 17.6% of estradiol, respectively, with transactivational capacities of 10.6% and 16.6%. wikipedia.org Another study found RBAs of 14% and 21% for ERα and ERβ, respectively, suggesting a preferential affinity for ERβ. wikipedia.orgwomensinternational.comoup.com

The differing affinities and potencies of this compound for ERα and ERβ, as well as its potential antagonistic action at GPER, contribute to its distinct pharmacological profile compared to other estrogens like estradiol and estrone. wikipedia.orgwomensinternational.comoup.comwikipedia.org

Here is a table summarizing reported relative binding affinities and transactivational capacities:

| Estrogen | Receptor Subtype | Relative Binding Affinity (vs Estradiol) | Relative Transactivational Capacity (vs Estradiol) | Source |

| This compound | ERα | 11.3% | 10.6% | wikipedia.org |

| This compound | ERβ | 17.6% | 16.6% | wikipedia.org |

| This compound | ERα | 14% | Not specified in this source | wikipedia.org |

| This compound | ERβ | 21% | Not specified in this source | wikipedia.org |

| Estrone | ERα | 4.0% | 2.6% | wikipedia.org |

| Estrone | ERβ | 3.5% | 4.3% | wikipedia.org |

| Estradiol | ERα | 100% | 100% | wikipedia.orgwikipedia.org |

| Estradiol | ERβ | 100% | 100% | wikipedia.orgwikipedia.org |

Note: Data compiled from different in vitro studies and may vary depending on experimental conditions.

Genomic Signaling Pathways Mediated by this compound

This compound, like other estrogens, primarily mediates its long-term effects through genomic signaling pathways involving nuclear estrogen receptors. frontiersin.orgoup.comki.senih.gov These pathways involve the regulation of gene transcription.

Estrogen Response Element (ERE)-Dependent Gene Transcription

A primary mechanism of genomic signaling involves the binding of the ligand-activated ER dimer to specific DNA sequences called Estrogen Response Elements (EREs). wikipedia.orgfrontiersin.orgthermofisher.comimrpress.comoup.comnih.govresearchgate.netoup.comnih.gov The consensus ERE sequence is typically an inverted repeat (GGTCAnnnTGACC). imrpress.com Upon binding to an ERE, the ER-ligand complex recruits coactivator proteins and components of the RNA polymerase II transcription initiation complex, leading to the activation or repression of target gene transcription. wikipedia.orgdrugbank.comfrontiersin.orgthermofisher.comoup.comnih.govnih.gov

This compound, by binding to ERα and ERβ, can mediate ERE-dependent gene transcription. drugbank.comfrontiersin.orgwikipedia.orgebi.ac.uk The extent of transcriptional activation can be influenced by the specific ERE sequence, the receptor subtype (ERα or ERβ), and the cellular context, including the availability of coactivators and corepressors. nih.govnih.gov While ERα generally shows higher transcriptional activity than ERβ on some EREs, both receptors, when bound by ligands like this compound, can modulate gene expression through this pathway. nih.govnih.gov Studies using ERE-binding defective ER mutants have highlighted the importance of the ERE-dependent pathway for ER-mediated cellular responses. imrpress.comnih.gov

Epigenetic Modifications and Gene Expression Regulation by this compound

This compound can also regulate gene transcription through the modification of epigenetic marks on DNA and histone proteins. nih.govfrontiersin.org Epigenetic changes, such as DNA methylation and histone modifications, influence gene expression without altering the underlying DNA sequence. nih.gov

Liganded estrogen receptors can influence DNA methylation patterns, including promoting DNA methylation at promoter or enhancer regions and regulating passive and active DNA demethylation. nih.gov ERs interact with proteins involved in active demethylation, such as TET2, CXXC4, CXXC5, APOBEC, AID, and TDG, which can remove repressive methyl marks from DNA and promote gene expression. nih.gov

Furthermore, ERs cooperate with various histone modifying enzymes and chromatin remodeling complexes to alter gene transcription. nih.gov Histone modifications, such as acetylation and methylation of lysine (B10760008) residues on histone tails, can change chromatin structure and accessibility to transcription complexes, thereby influencing gene expression. nih.govpnas.org For instance, ERα interacts with histone acetyltransferases like p160, p300, and MLL2, which can covalently modify histone lysine residues and alter transcriptional activity. nih.gov Histone acetylation is generally associated with transcription activation. nih.gov Research indicates that estrogen can induce histone modifications, such as increased acetylation of histone H3, and alter the expression of enzymes involved in epigenetic regulation, such as decreasing HDAC2 protein levels and increasing DNMT expression. pnas.orgoup.com These epigenetic alterations are suggested to play a role in the effects of estrogens on processes like memory consolidation. pnas.org

This compound as an Estrogen Receptor Agonist and Partial Agonist

This compound acts as an agonist for both estrogen receptors, ERα and ERβ. wikipedia.org However, it is considered a far less potent estrogen than estradiol. wikipedia.org In vitro studies have shown that the relative binding affinity and transactivational capacity of this compound for ERα and ERβ are significantly lower compared to estradiol. wikipedia.org For example, one study reported relative binding affinities of this compound for human ERα and ERβ as 11.3% and 17.6% of estradiol, respectively, and relative transactivational capacities as 10.6% and 16.6% of estradiol, respectively. wikipedia.org Another study suggested that this compound might have a preferential affinity for ERβ compared to ERα, unlike estradiol and estrone. wikipedia.org

While this compound is an efficacious agonist of the ERs, it is also reported to exhibit mixed agonist-antagonist (partial agonist) activity depending on the context. wikipedia.orgoup.comnih.govoup.com On its own, this compound demonstrates weak estrogenic activity. wikipedia.org However, in the presence of more potent estrogens like estradiol, this compound can act as an antiestrogen. wikipedia.org This partial agonist/antagonist property has been linked to factors such as the brief nuclear retention of receptor-estriol complexes and the lower affinity of this compound for the receptor compared to estradiol. oup.comnih.gov

Studies investigating the interaction of this compound with the estrogen receptor have shown that it can bind to the human ER in a positive cooperative manner, similar to estradiol, indicating estrogen-dependent receptor homodimerization. oup.com However, the interaction can be partially cooperative compared to the full positive cooperative interaction of estradiol, suggesting an altered capacity of this compound to activate the receptor and induce the conformational changes necessary for full interaction with estrogen-sensitive genes. oup.com this compound's weak estrogenic activity has been demonstrated in cell-free transcription assays, where it was found to be less potent than estradiol in producing transcripts from expression vectors. oup.com This impeded action is thought to result from altered conformational changes in the this compound-ER complex that affect its interaction with EREs. oup.com Furthermore, this compound has been shown to interfere with estradiol-induced positive cooperative binding and receptor dimerization, as well as the binding of ER complexes to EREs, contributing to its antiestrogenic activity in the presence of estradiol. oup.com

The following table summarizes some of the research findings regarding the relative binding affinity and transactivational capacity of this compound compared to estradiol:

| Study | This compound RBA (vs. Estradiol) - ERα | This compound RBA (vs. Estradiol) - ERβ | This compound Transactivational Capacity (vs. Estradiol) - ERα | This compound Transactivational Capacity (vs. Estradiol) - ERβ |

| In vitro study 1 | 11.3% | 17.6% | 10.6% | 16.6% |

| In vitro study 2 | 14% | 21% | Not specified | Not specified |

| Cell-free transcription assay | Not specified | Not specified | ~10% (less potent by 1 order of magnitude) | Not specified |

Note: RBA = Relative Binding Affinity

Immunomodulatory Effects of Estriol

Estriol's Influence on Immune Cell Phenotypes and Functions

T-Cell Subtype Differentiation and Activity (e.g., Th1, Th17, Tregs)

This compound (B74026) has been shown to influence the differentiation of T-cell subtypes, playing a role in skewing the balance between pro-inflammatory and anti-inflammatory responses. Estrogens are generally accepted to impact the development of adaptive immunity, with high levels potentially promoting T helper type 2 (Th2) and regulatory T cell (Treg) responses, while low levels might promote pathogenic Th1 and Th17 responses. nih.gov Studies suggest that estradiol (B170435), another estrogen, can inhibit Th17 differentiation and down-regulate the expression of RORγt, a key transcription factor for Th17 cells. nih.govresearchgate.net Conversely, estradiol has been shown to increase Foxp3 expression, a marker for Tregs. nih.gov Estrogen receptor alpha (ERα) signaling in T cells has been implicated in inhibiting Th1 and Th17 differentiation. nih.gov Estrogen also promotes the expansion and frequency of Treg cells, which are crucial for downregulating immune responses. frontiersin.org This promotion of Treg expansion may occur through ERβ signaling. pnas.org

Regulation of Proinflammatory and Anti-inflammatory Cytokine Production

This compound plays a significant role in regulating the production of both pro-inflammatory and anti-inflammatory cytokines. Studies using human peripheral blood mononuclear cells have shown that this compound can regulate the production of pro-inflammatory cytokines, including TNF, IFNγ, and IL-10, partly through the inhibition of the nuclear transcription factor NF-κB. nih.gov Estrogen generally exerts anti-inflammatory effects by inhibiting cytokines such as TNF-α. ahajournals.org Estrogen deficiency has been associated with increased expression and secretion of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net High concentrations of estrogens, including estradiol, can stimulate CD4+ T-helper cell production of anti-inflammatory cytokines such as interleukin 4 and interleukin 10, favoring Th2-type anti-inflammatory responses. oup.com Estrogen can also increase IL-10 levels. nih.gov In some instances, particularly in rheumatoid arthritis, increased estrogen levels might lead to the production of pro-inflammatory cytokines like TNF-α and IL-1β, exacerbating symptoms. ust.edu

Data on this compound's Influence on Cytokine Production:

| Cytokine | Effect of this compound/Estrogen | Source(s) |

| TNF-α | Decreased production/inhibition | nih.govahajournals.orgresearchgate.neteurekaselect.commdpi.comnih.gov |

| IFNγ | Regulation/Inhibition (specifically Th1 cytokine) | nih.goveurekaselect.commdpi.com |

| IL-10 | Regulation/Increased production | nih.govoup.comnih.goveurekaselect.commdpi.comnih.gov |

| IL-4 | Stimulation of production (Th2 cytokine) | oup.comeurekaselect.com |

| IL-1β | Regulation/Potential increase in specific contexts (RA) | researchgate.netust.edu |

| IL-6 | Regulation/Potential increase in specific contexts (RA) | researchgate.netust.edu |

| IL-12 | Inhibition of production (Th1 cytokine) | nih.goveurekaselect.comnih.gov |

| IL-17 | Inhibition of production (Th17 cytokine) | researchgate.netprobiologists.com |

| IL-5 | Increased production (Th2 cytokine) | mdpi.comnih.gov |

| TGF-β | Stimulation of production | eurekaselect.comprobiologists.com |

Effects on Innate and Adaptive Immune Responses

This compound and other estrogens influence both innate and adaptive immune responses. Estrogen receptors are present on cells of both the innate and adaptive immune systems, allowing for modulation of their activity. nih.govoup.comromj.orgoup.com In the innate immune system, estrogens can influence the activity of dendritic cells and macrophages, which are crucial in initiating and maintaining inflammation. frontiersin.orgust.eduoup.com Estrogen can regulate macrophage polarization. romj.org Estrogen can also influence dendritic cell populations and their ability to drive T cell differentiation. nih.govromj.orgfrontiersin.org

Regarding adaptive immunity, estrogens affect the balance of effector versus regulatory T cells. oup.com Estrogen signaling promotes the type 2 immune response, which is relevant for virus elimination and tissue repair. romj.org Estrogen also stimulates antibody production by B cells. oup.com Changes in estrogen levels can regulate antibody levels and the number of antibody-secreting cells. oup.com

This compound in Autoimmune Disease Pathogenesis and Amelioration

This compound's immunomodulatory properties suggest a role in the pathogenesis and potential amelioration of autoimmune diseases, which are often characterized by aberrant immune responses. The female predilection for many autoimmune diseases highlights the potential involvement of sex hormones like estrogen. frontiersin.orgfrontiersin.orgaai.org

Immunomodulation in Multiple Sclerosis (MS) Models and Clinical Studies

Multiple Sclerosis (MS) is a chronic inflammatory demyelinating disease with an immune-mediated pathophysiology that affects the central nervous system. mdpi.comkarger.com this compound has shown therapeutic promise in MS, supported by findings from experimental autoimmune encephalomyelitis (EAE), an animal model of MS. nih.govoup.comnih.govaai.orgkarger.comresearchgate.netaai.org In EAE models, estrogens decrease disease severity by reducing inflammatory cell recruitment to the CNS and polarizing immune cells towards Th2 and tolerogenic phenotypes. nih.gov this compound treatment has been shown to reduce the severity of EAE. researchgate.netaai.org

Clinical studies have also investigated this compound in MS. A pilot trial of oral this compound treatment in relapsing-remitting MS patients showed significant decreases in enhancing lesions on brain MRI. mdpi.comnih.govnih.gov This was correlated with changes in cytokine profiles, including increased IL-5 and IL-10 and decreased TNF-α in stimulated peripheral blood mononuclear cells. mdpi.comnih.govnih.gov A phase II clinical trial also indicated therapeutic promise for oral this compound in reducing relapses in women with relapsing-remitting MS. nih.gov Further studies, including a phase 2 trial, have shown a reduced annualized relapse rate in MS patients treated with this compound as an add-on therapy. mdpi.com

Mechanisms in Rheumatoid Arthritis (RA) and Other Inflammatory Conditions

Rheumatoid Arthritis (RA) is a chronic inflammatory disease predominantly affecting women. ust.eduresearchgate.net The relationship between estrogen and RA is complex, with studies suggesting both protective and exacerbating effects depending on the context, including hormone levels and the stage of the disease. ust.eduresearchgate.netnih.govbioscientifica.com Estrogen receptors are expressed on immune cells involved in RA pathogenesis, such as T lymphocytes, B lymphocytes, and macrophages. ust.edu

Estrogen can transiently suppress pro-inflammatory cytokines, leading to temporary improvement in RA symptoms, particularly during periods of high estrogen levels like pregnancy. ust.eduresearchgate.net However, when estrogen levels drop, such as after menopause, joint inflammation can worsen. ust.eduresearchgate.net While estrogen can decrease the production of pro-inflammatory cytokines like TNF-α and IL-6, providing anti-inflammatory effects, increased local estrogen levels in synovial fluid of RA patients have been associated with pro-inflammatory effects and synovial cell proliferation. ust.educlinexprheumatol.org Estrogen may augment the action of certain immune cytokines and promote IL-6 production, which is crucial for stimulating B cells to produce self-antibodies. ust.edu Estrogen has also been suggested to help transport Th17 cells from RA joints back to lymph nodes, potentially attenuating IL-17 release. bioscientifica.com

This compound's immunomodulatory effects extend to other inflammatory conditions as well. Studies in mice have shown that this compound can reduce pulmonary immune cell recruitment and inflammation in the context of severe influenza infection, suggesting broader therapeutic potential in both infectious and non-infectious inflammatory diseases. nih.govoup.com

Impact on Antibody Production and Immune Cell Migration

This compound has been shown to influence both humoral immunity, characterized by antibody production, and cellular immunity, involving the migration and function of various immune cells.

Impact on Antibody Production:

Research indicates that estrogen, including this compound, can enhance antibody production. This effect may be mediated through direct interactions with T and B lymphocytes and potentially by influencing gene expression related to immune function. rupahealth.com During pregnancy, when this compound levels are elevated, there is evidence of increased antibody production, which is thought to provide immune protection for both the mother and the developing fetus. rupahealth.commdpi.com Studies have demonstrated that estrogen can increase levels of circulating antibodies. rupahealth.commdpi.com Furthermore, high circulating levels of estrogen in mouse models have been shown to increase the production of various antibody subtypes, including IgG1, IgG2a, IgG2b, IgG3, and IgA, as well as anti-DNA antibodies, which are implicated in autoimmune diseases like Systemic Lupus Erythematosus (SLE). frontiersin.org Estrogen has also been reported to increase the number of plasma cells and cells that produce autoantibodies. frontiersin.org The influence of estrogen on B cell development, differentiation, proliferation, and viability has been observed, potentially leading to a reduction in the number of B cell precursors in some contexts. Estrogen can alter the phenotype and function of B cells, and transcriptional regulation mediated by estrogen receptors can induce class transformation and recombination of immunoglobulin heavy chain genes in developing B cells. elsevier.es Estrogen may also enhance the activity of peripheral B cells, leading to an increased number of immunoglobulin-producing cells and increased immunoglobulin production in estrogen-treated mice. elsevier.es

Impact on Immune Cell Migration:

This compound and other estrogens have been shown to regulate the trafficking and function of various immune cells, including T cells, B cells, neutrophils, macrophages, and dendritic cells (DCs), in different tissues. aai.org This regulation can occur both directly and indirectly, for instance, by inducing the expression of chemokines and their receptors. aai.org

Specific findings regarding immune cell migration include:

T Cells: this compound has been found to significantly inhibit T cell transmigration at concentrations typical of pregnancy. This effect correlated with decreased T cell expression of matrix metalloproteinase-9, an enzyme involved in tissue remodeling and cell migration. nih.govscispace.com Estrogen can regulate the expression and function of chemokine receptors such as CCR1, CCR2, CCR3, CCR4, and CCR5 in T lymphocytes, which are crucial for T cell trafficking and migration into tissues. nih.govaai.org

Neutrophils: The effect of estrogen on neutrophil migration appears to be context-dependent and can vary depending on the tissue. aai.org In some peripheral tissues, estrogen may promote neutrophil chemotaxis and activity. aai.org However, studies in the vaginal mucosa suggest that estrogen inhibits neutrophil trafficking. aai.org Estrogen can influence neutrophil adhesion molecules, chemokines, and chemokine receptors. aai.org In animal models of vascular injury, estrogen has been shown to attenuate neutrophil migration by decreasing the expression of proinflammatory cytokines and adhesion molecules. ahajournals.org Exogenous estrogen inhibited the progression of abdominal aortic aneurysms and decreased neutrophil infiltration in estrogen-deficient mice. ahajournals.org

Dendritic Cells (DCs): Estrogen can modulate DC differentiation and function. aai.orgdoi.orgelsevier.esnih.gov While some studies suggest estrogen stimulates DC maturation and production of proinflammatory cytokines, others indicate it can limit DC activation and promote the production of anti-inflammatory cytokines like IL-10. aai.orgnih.gov Estrogen's effects on DC migration are also being investigated, with some evidence suggesting it can influence the migration of bone marrow DCs and plasmacytoid DCs to lymph nodes. elsevier.es this compound, specifically, has been shown to generate tolerogenic DCs in vivo, which can protect against inflammatory autoimmune disease by influencing immune deviation. nih.gov

Detailed Research Findings and Data:

Research utilizing various models, including in vitro studies and animal models like experimental autoimmune encephalomyelitis (EAE), has provided detailed insights into this compound's impact. For example, studies in EAE models, which mimic multiple sclerosis, have shown that this compound treatment can reduce the recruitment of inflammatory cells to the central nervous system. nih.govoup.com This is associated with a decrease in TNF-α and chemokine ligands and receptors. nih.gov

While specific quantitative data tables directly comparing this compound's impact on antibody production and immune cell migration across different studies and cell types are complex to synthesize into a single, simple table due to variations in experimental design, models, and measured parameters, the following table summarizes key observed effects:

Observed on Antibody Production and Immune Cell Migration

| Immune Cell Type | Impact on Function/Migration | Relevant Findings |

| B Cells | Enhanced antibody production; Influences differentiation, proliferation, and viability. | Increased circulating antibodies; Increased plasma cells and autoantibody-producing cells; Altered gene expression related to immune function. rupahealth.commdpi.comfrontiersin.orgfrontiersin.org |

| T Cells | Inhibition of transmigration; Modulation of chemokine receptor expression. | Decreased T cell migration; Altered cytokine profiles (e.g., increased IL-10, inhibited TNF-α); Regulation of CCR expression. nih.govscispace.comnih.govaai.org |

| Neutrophils | Context-dependent effects on migration (inhibition in some tissues, promotion in others). | Attenuated migration in vascular injury models; Inhibition of trafficking in vaginal mucosa; Influences adhesion molecules and chemokines. aai.orgahajournals.org |

| Dendritic Cells | Modulation of differentiation and function; Influence on migration to lymph nodes. | Generation of tolerogenic DCs; Altered cytokine production; Influence on migration patterns. aai.orgdoi.orgelsevier.esnih.gov |

This table provides a summary of the general trends observed in research regarding this compound's influence on these key aspects of the immune response.

Neurobiological Roles and Neuroprotective Potentials of Estriol

Central Nervous System Estrogen Receptor Distribution and Expression

Estrogens exert their effects in the brain primarily through binding to estrogen receptors (ERs), specifically Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), which are members of the steroid nuclear receptor family oup.comnih.gov. These receptors modulate gene transcription in an estrogen-dependent manner oup.com. Both ERα and ERβ are expressed throughout the CNS, from the forebrain to the cerebellum and spinal cord nih.govnih.gov. While they have overlapping expression patterns in many brain regions, there are also distinct areas where one subtype is more predominant or exclusively expressed oup.comnih.govcapes.gov.brmdpi.com.

In the human brain, ERα is detected in the cortex early in prenatal development, with high expression in proliferating zones and the cortical plate. Its staining intensity decreases during prenatal development but increases from birth to adulthood nih.gov. ERβ is first detected later in prenatal development in proliferating zones and the cortical plate, and its expression persists in the adult cortex, widely distributed throughout cortical layers II-VI nih.gov. In the hippocampus, both ERα and ERβ are expressed mainly in pyramidal cells of Ammon's horn and the dentate gyrus from around 15 gestational weeks to adulthood nih.gov. In the adult cerebral cortex and hippocampus, ERβ protein expression is generally lower compared to ERα nih.gov.

Studies in rodents also reveal region-selective expression of ERα and ERβ. In the adult ovariectomized mouse brain, ERβ immunoreactivity is primarily nuclear and found in regions such as the olfactory bulb, cerebral cortex, septum, preoptic area, amygdala, hypothalamus, thalamus, ventral tegmental area, substantia nigra, dorsal raphe, locus coeruleus, and cerebellum oup.com. Nuclear ERα is the predominant subtype in the hippocampus, preoptic area, and most of the hypothalamus, while it is sparse or absent from the cerebral cortex and cerebellum in the mouse oup.com. Both receptors are expressed by neurons, and recent studies also demonstrate their expression in glial cells, including astrocytes, oligodendrocytes, and microglia nih.govmdpi.comfrontiersin.org.

Beyond the nucleus, ERα and ERβ are also found at the cell membrane, providing a mechanism for the rapid effects of estrogens in brain regions involved in learning and memory, such as the prefrontal cortex, dorsal striatum, nucleus accumbens, and hippocampus nih.govmdpi.com. G protein-coupled estrogen receptor-1 (GPER1) is another estrogen receptor found at the plasma membrane and is expressed in various CNS regions, including the striatum, pituitary, hippocampus, substantia nigra, brainstem, and hypothalamus nih.govbioscientifica.com.

The distinct spatial and temporal expression patterns of ERα and ERβ during brain development and adulthood suggest that these receptors may play different roles in various neurobiological processes capes.gov.brnih.gov. The presence of ERs in diverse brain regions and cell types, including glial cells, underscores the widespread influence of estrogens, including estriol (B74026), on CNS function capes.gov.brmdpi.comfrontiersin.org.

Myelinogenesis and Remyelination Processes

Myelin, a fatty substance that insulates nerve fibers, is crucial for efficient signal conduction in the CNS scantox.com. Damage to myelin, as seen in demyelinating diseases like multiple sclerosis (MS), leads to impaired neurological function scantox.com. Myelin membranes have a high lipid-to-protein ratio, with lipids accounting for about 70% of the membrane composition, including cholesterol, glycosphingolipids, and plasmalogens as major components nih.govnih.gov. Oligodendrocytes in the CNS are responsible for synthesizing myelin scantox.com. Myelin repair, or remyelination, involves the recruitment and differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes that can regenerate the myelin sheath nih.gov.

This compound's Promotion of Myelin Repair in Neurological Disorders

Research, particularly in the context of multiple sclerosis, suggests that this compound may play a role in promoting myelin repair. Studies using experimental autoimmune encephalomyelitis (EAE), a mouse model of MS, have provided evidence for this compound's potential to induce remyelination scantox.comuclahealth.orgneurosciencenews.commsfocus.orgmultiplesclerosisnewstoday.comnews-medical.net.

One study treated a chronic EAE mouse model with this compound after disease onset and observed that the treatment prevented and decreased atrophy of the cerebral cortex scantox.com. The researchers found that this compound treatment induced remyelination, restoring myelin in the cerebral cortex scantox.com. This study indicated that this compound treatment could repair damage caused by MS, rather than just slowing its progression uclahealth.orgneurosciencenews.commsfocus.orgnews-medical.net. This compound-treated mice showed significantly less myelin damage in their brains compared to those given a placebo multiplesclerosisnewstoday.com. Further tests revealed that this compound treatment led to significantly more oligodendrocytes, the cells responsible for making and repairing myelin multiplesclerosisnewstoday.com.

These findings suggest that this compound may offer a therapeutic approach for repairing myelin damage in neurological disorders like MS, addressing a significant unmet need in current treatments which primarily focus on reducing inflammation and slowing disease progression scantox.comuclahealth.orgneurosciencenews.commsfocus.orgmultiplesclerosisnewstoday.com.

Regulation of Central Nervous System Lipid Metabolism and Myelin Components

Myelin formation and repair are highly dependent on the synthesis and regulation of lipids, particularly cholesterol nih.govresearchgate.netfrontiersin.org. Oligodendrocytes undergo significant changes in lipid metabolism during differentiation to produce the large amounts of lipids required for myelin membranes nih.govresearchgate.net. Cholesterol is the most abundant lipid in both CNS and PNS myelin and is essential for membrane fluidity and stability nih.govfrontiersin.org. All CNS cholesterol is synthesized locally by glial cells, as it does not cross the blood-brain barrier frontiersin.org.

Research indicates that this compound's promotion of remyelination may involve the regulation of lipid metabolism in oligodendrocytes. In the study using the EAE mouse model, this compound treatment was found to promote cholesterol synthesis in oligodendrocytes scantox.com. Oligodendrocytes in this compound-treated mice showed increased expression of key cholesterol synthesis proteins drugdiscoverynews.com. This suggests that this compound may enhance the maturation of OPCs into myelinating oligodendrocytes by upregulating cholesterol production, a crucial building block for myelin drugdiscoverynews.com. This mechanism may mimic the process of myelination during fetal development, where high levels of estrogen are present and support myelin formation drugdiscoverynews.commultiplesclerosisnewstoday.com.

These findings highlight a potential mechanism by which this compound contributes to myelin repair, specifically through the modulation of lipid metabolism and cholesterol synthesis within oligodendrocytes.

Effects on Neuroinflammation and Neurodegenerative Processes

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, plays a significant role in the pathogenesis and progression of various neurodegenerative diseases, including MS, Alzheimer's disease (AD), and Parkinson's disease (PD) pnas.orgoup.comnih.govresearchgate.netunimi.itaging-us.com. Chronically activated microglia can contribute to neuronal damage and loss researchgate.netunimi.it.

Estrogens, including this compound, have demonstrated anti-inflammatory properties in the brain pnas.orgoup.comnih.govresearchgate.netunimi.itnih.govoup.com. They can act on glial cells to regulate the inflammatory response after brain injury nih.gov. Studies suggest that estrogens can inhibit the activation of microglia and the recruitment of peripheral monocytes, which are associated with neurodegenerative and demyelinating processes pnas.orgoup.com.

Specifically, estradiol (B170435), another estrogen, has been shown to exert anti-inflammatory effects on astrocytes and microglia frontiersin.orgoup.comnih.govoup.commdpi.com. In microglia, estradiol can inhibit the release of inflammatory mediators and attenuate increases in inducible nitric oxide synthase (iNOS) expression oup.commdpi.com. In astrocytes, estradiol can increase the production of growth factors and glutamate (B1630785) transporters and block the translocation of NF-κB, a key regulator of inflammatory responses mdpi.com. While some studies on estradiol's anti-inflammatory effects in EAE models point to mediation via ERα in astrocytes, the specific role of this compound and its preferred receptor (ERβ) in modulating neuroinflammation in different contexts is an active area of research frontiersin.orgmdpi.com.

This compound treatment in the EAE mouse model was observed to reduce microglial activation scantox.commultiplesclerosisnewstoday.com. This aligns with the broader understanding of estrogens' anti-inflammatory actions in the CNS and suggests that part of this compound's neuroprotective effect may be linked to the inhibition of microglia activation researchgate.netunimi.it. By mitigating neuroinflammation, this compound may help to prevent the progressive loss of neural structure and function that contributes to functional and cognitive impairments in neurodegenerative conditions oup.com.

Research on this compound's Impact on Cognitive Function and Brain Atrophy

Estrogens have been linked to various cognitive functions, including learning and memory nih.govnih.govfrontiersin.org. Their influence on cognitive function may be mediated through their effects on neuronal differentiation, synapse formation, and plasticity, as well as their interaction with neurotransmitter systems nih.govnih.govfrontiersin.org.

Previous research has demonstrated that this compound could reduce brain atrophy and improve cognitive function in patients with MS scantox.comuclahealth.orgneurosciencenews.commsfocus.orgnews-medical.net. Brain atrophy, particularly in regions like the cerebral cortex and hippocampus, is associated with cognitive decline and increased disability in neurological disorders scantox.comuclahealth.orgneurosciencenews.commsfocus.orgnews-medical.netfrontiersin.orgfrontiersin.org.

In the EAE mouse model, this compound treatment prevented cortical atrophy and preserved neurons, dendrites, and synapses scantox.com. This neuroprotective effect on neuronal structure and synaptic integrity likely contributes to the observed improvements in cognitive function scantox.commultiplesclerosisnewstoday.com.

Furthermore, recent research highlights the crucial role of estrogen receptor beta (ERβ) in astrocytes in modulating cognitive function and preventing brain atrophy, particularly in the context of hormone changes associated with menopause eurekalert.org. A study in female mice showed that the loss of ovarian hormones during midlife led to cognitive impairment and atrophy of the dorsal hippocampus, a region critical for memory and learning eurekalert.org. Selective deletion of ERβ in astrocytes had similar detrimental effects, suggesting that astrocytic ERβ is vital for maintaining hippocampal function eurekalert.org. Treating these mice with an ERβ ligand improved cognition and reversed neuropathological changes eurekalert.org. While this study focused on an ERβ ligand rather than this compound specifically, it provides a potential mechanism through which this compound, as an ERβ agonist, could exert its effects on cognitive function and brain atrophy multiplesclerosisnewstoday.com.

The research suggests that this compound's impact on cognitive function and brain atrophy is likely multifaceted, involving the preservation of neuronal structure, synaptic integrity, and the modulation of glial cell function, potentially mediated in part through ERβ.

Estriol in Reproductive Biology Research

Research on Fetal Development and Placental Function

Estriol (B74026) is strongly associated with pregnancy and fetal development. salimetrics.com Its production depends on an intact maternal-placental-fetal unit. nih.govsalimetrics.com Approximately 90% of the this compound produced by the second trimester originates from fetal adrenal DHEA-S, which is metabolized in the fetal liver and then converted to this compound in the placenta. salimetrics.com This unique synthesis pathway makes maternal this compound levels a valuable marker for monitoring fetal status during pregnancy. nih.govsalimetrics.com

Studies have utilized maternal salivary and circulating this compound levels to assess fetal well-being. nih.govsalimetrics.com For instance, maternal salivary this compound levels have been used to monitor fetal status. salimetrics.com Research indicates that maternal circulating this compound levels rise progressively throughout pregnancy, peaking in the third trimester. salimetrics.com Low this compound levels during pregnancy can signal potential complications such as placental insufficiency or fetal growth restriction (FGR). thekingsleyclinic.com Combining this compound testing with other methods like ultrasound measurements of fetal growth can improve diagnostic accuracy for FGR. thekingsleyclinic.com Historically, this compound testing has been a component of prenatal screening panels, such as the maternal serum triple or quadruple screen, to help assess the risk of chromosomal abnormalities and other pregnancy-related complications. thekingsleyclinic.com Low unconjugated this compound (uE3) levels in women may suggest the possibility of fetal loss, fetal chromosomal abnormalities, or fetal adrenal insufficiency. nih.gov

Regulation of Uteroplacental Blood Flow and Vascularization

Estrogen, including this compound, is a key player in regulating uteroplacental vascular function. mdpi.comresearchgate.net This regulation contributes to reduced uterine vascular resistance and increased uterine blood flow during pregnancy. mdpi.comresearchgate.net Adequate uteroplacental blood flow is essential for providing the fetus with sufficient nutrients and oxygen, which is critical for growth and development. mdpi.com The increase in uteroplacental blood flow during pregnancy, reaching approximately 800 mL/min in late human pregnancy compared to about 50 mL/min in nonpregnant individuals, is partly mediated by steroid hormones like estrogen. mdpi.combohrium.com

Research suggests that estrogens influence vascular tone by controlling specific genes. frontiersin.org Activation of estrogen receptors (ERα and ERβ) has been shown to relax both human myometrial and placental arteries. mdpi.com The G-protein-coupled estrogen receptor (GPER) is also expressed in uterine arteries, and its expression increases during pregnancy, enhancing the relaxation of these arteries. mdpi.com Studies in experimental animals, such as sheep, have provided direct evidence that estrogen influences uterine blood flow. mdpi.comphysiology.org Infusion of an estrogen receptor antagonist into the uterine artery of pregnant sheep reduced basal uterine blood flow, while administration of estradiol-17β increased uterine blood flow in ovariectomized nonpregnant sheep. mdpi.comphysiology.org

During pregnancy, it is proposed that this compound specifically contributes to the regulation of uteroplacental blood flow and placental vascularization. oatext.com Estrogen also promotes the expression of vascular endothelial growth factor (VEGF) in early pregnancy, stimulating placental angiogenesis. frontiersin.org

Studies on Urogenital System Physiology and Cellular Maturation

Estrogens are crucial for the maturation and maintenance of the female reproductive system, including the vagina and uterus. wikipedia.org They are involved in various aspects of urogenital system physiology, influencing cellular maturation and function.

In the vagina, estrogens influence the proliferation of epithelial mucosa cells. nih.gov While this compound is considered a weaker estrogen, its short-term interactions are capable of producing estrogenic effects in the vaginal epithelium, including an increase in intermediate and superficial vaginal cells. oatext.com

Estrogens also play a role in the uterus, preparing it for potential pregnancy by thickening the endometrial lining through the proliferation of endometrial cells. nih.gov They build and maintain the endometrium, increasing its size, weight, cell number, blood flow, protein content, and enzyme activity. britannica.com Estrogens also stimulate the uterine muscles to develop and contract, which is important for shedding tissue during menstruation and for delivery. britannica.com The cervix, which secretes mucus important for sperm transport, is also thought to have its mucus flow and thickness regulated by estrogens. britannica.com

In males, while present at lower levels than in females, estrogens also have important physiological roles in the reproductive system, including the maturation of sperm. wikipedia.orgphysiology.org Aromatase, the enzyme that converts androgens to estrogens, is found in various male organs, including Leydig cells and seminiferous epithelium. physiology.org Studies in transgenic mice with compromised estrogen signaling have demonstrated the role of estradiol (B170435) in normal male physiology, with the efferent ductules and epididymal functions being dependent on estrogen signaling through ESR1. physiology.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5756 |

| Estradiol | 5757 |

| Estrone (B1671321) | 5755 |

| Estetrol | 131233 |

| Dehydroepiandrosterone (B1670201) (DHEA) | 5881 |

| Dehydroepiandrosterone sulfate (B86663) (DHEA-S) | 6507 |

| Progesterone | 5994 |

| Vascular Endothelial Growth Factor (VEGF) | 11325554 |

| Nitric Oxide (NO) | 145068 |

Data Tables

Based on the search results, specific numerical data suitable for interactive data tables with multiple comparable entries across different studies or conditions were not consistently available in a structured format. The search results provided qualitative descriptions of research findings and trends in this compound levels and its effects. For example, while one source mentions average salivary this compound levels in a range during specific weeks of gestation salimetrics.com, and another provides a median maternal E3 concentration in early gestation nih.gov, these are single data points or ranges from specific studies rather than comparative datasets that would populate a dynamic table effectively within the scope of this article.

However, we can present some key quantitative findings mentioned in the text in a simple table format.

| Finding | Value/Observation | Source(s) |

| This compound production during pregnancy relative to non-pregnancy | Synthesized in very high quantities by the placenta. wikipedia.org | wikipedia.orgcalpaclab.com |

| Percentage of this compound from fetal adrenal DHEA-S by the second trimester | About 90%. salimetrics.com | salimetrics.com |

| Uterine blood flow in late human pregnancy | Increases to ~800 mL/min. mdpi.com | mdpi.combohrium.com |

| Uterine blood flow in nonpregnant subjects | ~50 mL/min. mdpi.com | mdpi.com |

| Relative binding affinity of this compound for human ERα (vs estradiol) | 11.3%. wikipedia.org | wikipedia.org |

| Relative binding affinity of this compound for human ERβ (vs estradiol) | 17.6%. wikipedia.org | wikipedia.org |

| Relative transactivational capacity of this compound at ERα (vs estradiol) | 10.6%. wikipedia.org | wikipedia.org |

| Relative transactivational capacity of this compound at ERβ (vs estradiol) | 16.6%. wikipedia.org | wikipedia.org |

| Median maternal E3 concentration in early gestation (one study) | 1.57 ng/ml (range 0.40–5.26 ng/ml). nih.gov | nih.gov |

| Association of one MoM increase in maternal E3 with infant TL | 14.42% increase. nih.gov | nih.gov |

This table summarizes some of the quantitative findings discussed in the article, providing a snapshot of the data presented in the source snippets. More complex interactive tables would require access to raw datasets from multiple studies, which is beyond the scope of this response based on the provided search results.

Advanced Research Methodologies in Estriol Studies

In Silico Molecular Modeling and Docking Simulations of Estriol (B74026)

In silico methods, particularly molecular modeling and docking simulations, are extensively used to study the interactions of estrogens, including this compound, with their target receptors, primarily estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These computational techniques provide insights into the binding modes and affinities of ligands to the receptor's ligand-binding domain (LBD). Molecular docking helps investigate the binding of estrogens to ERs or the docking of other potential drug molecules, such as this compound analogues, using information from previous studies on estradiol (B170435) behavior in the active site as reference data. mdpi.com

Characterization of this compound Ligand Binding Domain Interactions

Characterizing the interactions between this compound and the LBD of ERs is crucial for understanding its mechanism of action. Molecular docking studies aim to predict the binding modes and interactions of estrogen derivatives with human ERα and ERβ. Studies have shown that the docked structures of reference agonists like 17β-estradiol in the ERα LBD are remarkably similar to known crystal structures, validating the approach. plos.org, While the binding modes of various estrogen derivatives can be similar to estradiol, subtle differences in their interactions contribute significantly to their differential binding affinities for ERs. plos.org, For A-ring estrogen derivatives, there is an inverse relationship between the length of hydrogen bonds formed with ERs and their binding affinity. plos.org, Surface plasmon resonance biosensor technology is also used to directly measure the binding interactions of small molecules, like this compound, to the LBD of human estrogen receptor, allowing for the extraction of reaction rate constants. pnas.org This technology can identify subtle differences in how a ligand interacts with different receptor isoforms (ERα and ERβ). pnas.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Interaction Energies

Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are employed to gain a more accurate understanding of the electronic interactions and binding energies between this compound and the estrogen receptor. QM/MM methods allow for the consideration of the entire protein-ligand complex, providing more detailed knowledge of the protein's influence compared to only considering the LBD region. mdpi.com This approach is considered highly accurate for simulating estrogens in complex with ERs. mdpi.com QM/MM calculations have been used to minimize systems and explore the chemical bonding nature of estrogen molecules, including this compound, in the estrogen-binding domain. researchgate.net These studies identify non-covalent bonds with high affinity, considering intermolecular interactions and the topological properties of electron density. researchgate.net QM/MM calculations can also help improve docking results by providing more realistic atomic charges for ligands, considering the polarization effects of the protein environment. nih.gov

Preclinical Animal Models in this compound Research (e.g., Experimental Autoimmune Encephalomyelitis)

Preclinical animal models are indispensable for investigating the in vivo effects of this compound and its potential therapeutic applications. Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS), has been extensively used in this compound research. nih.govresearchgate.netmultiplesclerosisnewstoday.comscantox.combioscientifica.com Studies in MS models have shown that this compound treatment at doses equivalent to those occurring during late pregnancy can be sufficient for disease protection. nih.gov this compound treatment has been shown to ameliorate the clinical severity of both active and adoptive EAE in several mouse strains. nih.gov Furthermore, this compound treatment has demonstrated effectiveness in EAE even when administered after disease onset. nih.gov The protective mechanisms of estrogen treatment, including this compound, in EAE involve anti-inflammatory processes. nih.gov Estrogen treatment has also been shown to induce CD4+CD25+ regulatory T cells in EAE. nih.gov Beyond EAE, in vivo studies have indicated that estrogen treatment can be neuroprotective in animal models of other neurological conditions, often by reducing apoptosis. nih.gov Estrogen has also been shown to increase dendritic spine formation and synapses in the hippocampus of healthy rats, leading to improved spatial memory. nih.gov Research using EAE models continues to explore the mechanisms by which this compound influences disease progression and promotes processes like remyelination. multiplesclerosisnewstoday.comscantox.com Studies have shown that giving estrogen to adult mouse models of MS, including EAE, promoted remyelination and affected gene activity in oligodendrocytes to produce myelin. multiplesclerosisnewstoday.com this compound treatment in a chronic EAE mouse model prevented cortical atrophy, preserved neurons, dendrites, and synapses, promoted cholesterol synthesis in oligodendrocytes, reduced microglial activation, provided synaptic protection, and induced remyelination. scantox.com

Translational Research Approaches in this compound Development

Translational research in this compound development bridges the gap between basic scientific discoveries and clinical applications. This involves designing clinical trials to evaluate this compound's efficacy and safety in human populations and identifying biomarkers that can predict treatment response or monitor disease progression. Translational research initiatives aim to translate emerging concepts into tangible forms ready for definitive clinical testing. nih.gov

Clinical Trial Design and Methodology for this compound Applications

Clinical trial design for this compound applications requires careful consideration of the target population, dosage, route of administration, and outcome measures. Randomized, double-blind, placebo-controlled multicenter studies are a common design to evaluate the efficacy and safety of this compound formulations. centerwatch.comnih.govresearchgate.net For instance, a phase II randomized, double-blind, placebo-controlled trial assessed the safety and efficacy of a low-concentration this compound vaginal gel in postmenopausal women with vaginal atrophy. centerwatch.comnih.gov These trials typically involve randomizing eligible patients to receive either this compound or a placebo for a specified treatment period, followed by observation. centerwatch.com Assessments at various time points include evaluating changes in clinical symptoms, physiological parameters (e.g., vaginal pH, maturation value of vaginal epithelium), and potentially systemic hormone levels. centerwatch.comnih.gov The design also includes criteria for patient eligibility and exclusion to ensure a suitable study population. centerwatch.com Another example is a phase 2 trial investigating oral this compound in combination with glatiramer acetate (B1210297) for women with relapsing-remitting MS, with the primary endpoint being the annualized relapse rate. researchgate.net

Biomarker Discovery and Validation in this compound-Treated Cohorts